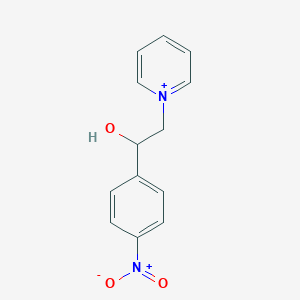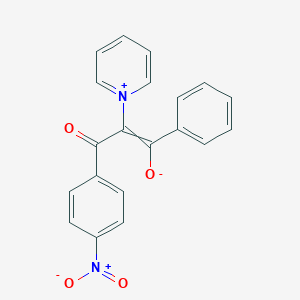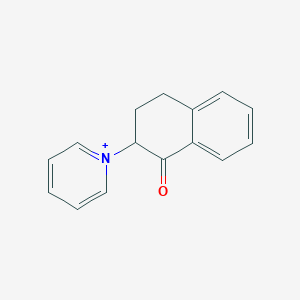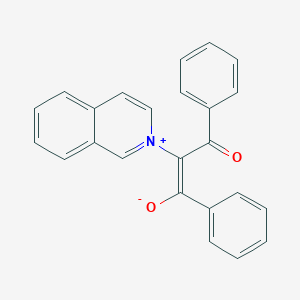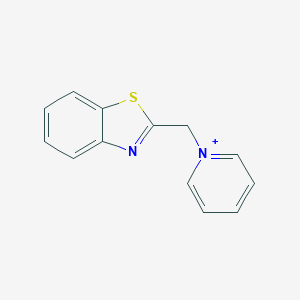![molecular formula C24H25N3O8S B280560 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280560.png)
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "Compound X" in scientific literature. In
Wirkmechanismus
The mechanism of action of Compound X is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways. Compound X has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of mitogen-activated protein kinase (MAPK), a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. Studies have suggested that it may have anti-inflammatory and anti-cancer properties. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. However, one limitation is that the synthesis method of Compound X is complex and requires expertise in organic chemistry. Additionally, the mechanism of action of Compound X is not fully understood, which may limit its potential applications in research.
Zukünftige Richtungen
There are several future directions for research on Compound X. One direction is to further investigate its mechanism of action and potential applications in drug development. Another direction is to explore its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of Compound X and to investigate its potential limitations and side effects.
Synthesemethoden
Compound X is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method of Compound X is complex and requires expertise in organic chemistry. The process involves the reaction of 5-nitro-2-thiophenecarboxylic acid with 2-(4-aminophenoxy)ethanol in the presence of a coupling agent. The resulting product is then reacted with 3,5-pyridinedicarboxylic acid to yield Compound X.
Wissenschaftliche Forschungsanwendungen
Compound X has potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have anti-inflammatory and anti-cancer properties. Studies have also suggested that Compound X may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C24H25N3O8S |
|---|---|
Molekulargewicht |
515.5 g/mol |
IUPAC-Name |
5-O-[2-(4-acetamidophenoxy)ethyl] 3-O-methyl 2,6-dimethyl-4-(5-nitrothiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C24H25N3O8S/c1-13-20(23(29)33-4)22(18-9-10-19(36-18)27(31)32)21(14(2)25-13)24(30)35-12-11-34-17-7-5-16(6-8-17)26-15(3)28/h5-10,22,25H,11-12H2,1-4H3,(H,26,28) |
InChI-Schlüssel |
IUNWSMSKJMOENJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC2=CC=C(C=C2)NC(=O)C)C3=CC=C(S3)[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC2=CC=C(C=C2)NC(=O)C)C3=CC=C(S3)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)
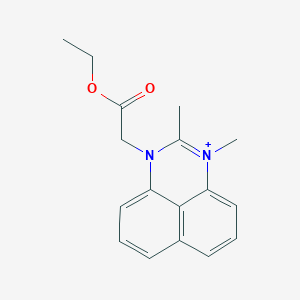
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
![12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)
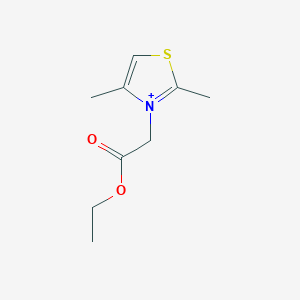
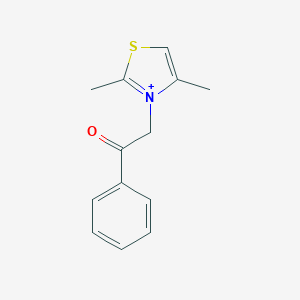
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)

